4-(3-Methylthiophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylthiophenyl)benzoic acid is a versatile chemical compound extensively used in scientific research. Its structure consists of a benzoic acid moiety substituted with a 3-methylthiophenyl group, making it a valuable tool for diverse studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Methylthiophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal. The Grignard reaction allows for the formation of bonds between carbon atoms, and it is crucial to ensure that no water is present during the experiment to avoid protonation of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions using reagents such as potassium permanganate (KMnO4) to form benzoic acids.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the functional groups.
Substitution: Nucleophilic acyl substitution reactions can be carried out to convert the carboxylic acid group into other functional groups, such as acid chlorides, esters, and amides.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides, and strong acids like HCl or H2SO4 to enhance the reactivity of the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include acid chlorides, esters, and amides, which can be further utilized in various chemical processes and applications.
Scientific Research Applications
4-(3-Methylthiophenyl)benzoic acid is extensively used in scientific research due to its versatile structure and properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in organic synthesis and is used in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylthiophenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Methylthiophenyl)benzoic acid include:
- 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid
- 3-Methyl-4-(3-methylthiophenyl)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUWWUXBGIXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.